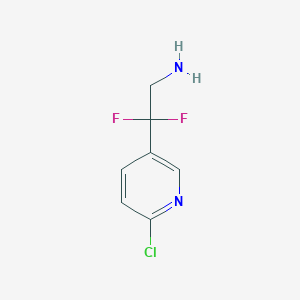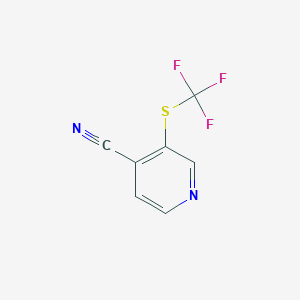
3-(Trifluoromethylthio) isonicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Trifluoromethylthio) isonicotinonitrile is an organic compound characterized by the presence of a trifluoromethylthio group attached to an isonicotinonitrile framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylthiolation of isonicotinonitrile using a hypervalent trifluoromethylthio-iodine reagent in the presence of a fluorinated alcohol such as 1,1,1,3,3,3-hexafluoro-2-propanol . The reaction conditions often include mild temperatures and the use of a suitable solvent to facilitate the reaction.
Industrial Production Methods
Industrial production of 3-(Trifluoromethylthio) isonicotinonitrile may involve large-scale trifluoromethylthiolation processes using copper trifluoromethylthio complexes. These processes are designed to be efficient and scalable, providing high yields of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
3-(Trifluoromethylthio) isonicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form trifluoromethyl sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The trifluoromethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Metal hydrides such as lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles in the presence of a catalyst.
Major Products
Oxidation: Trifluoromethyl sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-(Trifluoromethylthio) isonicotinonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with unique properties
Mecanismo De Acción
The mechanism of action of 3-(Trifluoromethylthio) isonicotinonitrile involves its interaction with specific molecular targets. The trifluoromethylthio group imparts unique electronic and steric properties, influencing the compound’s reactivity and interactions with enzymes, receptors, or other biomolecules. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Trifluoromethyl) isonicotinonitrile
- 3-(Trifluoromethylthio)phenyl isocyanate
- Trifluoromethyl sulfoxides and sulfones
Uniqueness
3-(Trifluoromethylthio) isonicotinonitrile is unique due to the presence of both a trifluoromethylthio group and an isonicotinonitrile framework. This combination imparts distinct chemical properties, such as enhanced lipophilicity and metabolic stability, making it valuable for various applications .
Propiedades
Fórmula molecular |
C7H3F3N2S |
|---|---|
Peso molecular |
204.17 g/mol |
Nombre IUPAC |
3-(trifluoromethylsulfanyl)pyridine-4-carbonitrile |
InChI |
InChI=1S/C7H3F3N2S/c8-7(9,10)13-6-4-12-2-1-5(6)3-11/h1-2,4H |
Clave InChI |
XRFUYCPWCNLEGR-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC(=C1C#N)SC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl (S)-4-amino-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11758606.png)
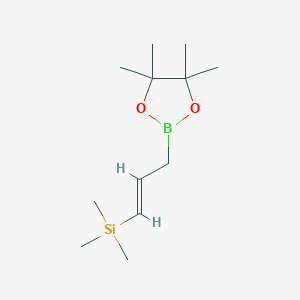
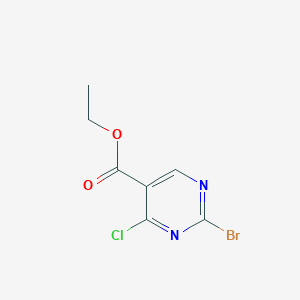
![Ethyl 3-amino-5-[(trifluoromethyl)sulfanyl] benzoate](/img/structure/B11758626.png)
![(2S)-2-cyclohexyl-2-[(methoxycarbonyl)amino]acetic acid](/img/structure/B11758633.png)
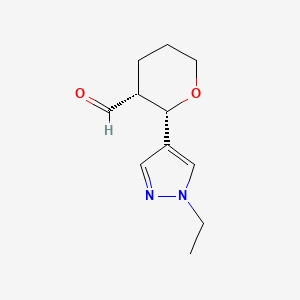

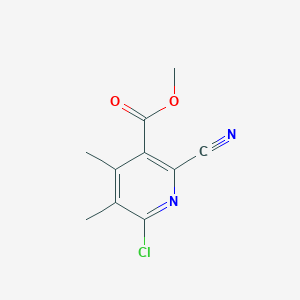
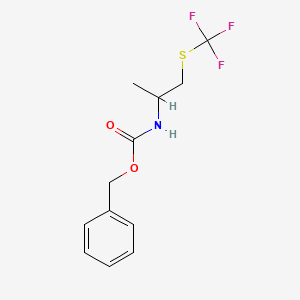
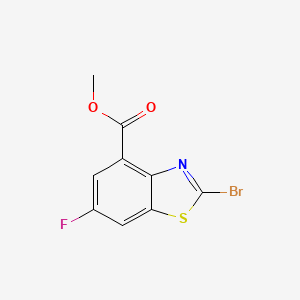
![9-Fluoro-5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B11758673.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11758678.png)
